molecular formula C9H17ClSi B14716166 (3-Chloroprop-1-yn-1-yl)(triethyl)silane CAS No. 17889-26-8

(3-Chloroprop-1-yn-1-yl)(triethyl)silane

Cat. No.: B14716166
CAS No.: 17889-26-8
M. Wt: 188.77 g/mol
InChI Key: LUSHFGWWGTVFEV-UHFFFAOYSA-N
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Description

(3-Chloroprop-1-yn-1-yl)(triethyl)silane is an organosilicon compound characterized by a triethylsilyl group attached to a chlorinated propargyl (C≡C-CH2-Cl) moiety. Its structure combines the electron-donating triethylsilyl group with the electrophilic chlorine atom, enabling diverse reactivity in organic synthesis. The compound is synthesized via alkynylation of trichlorosilanes using alkynyl lithium reagents, a method analogous to the preparation of di(alkyn-1-yl)(chloro)silanes .

Properties

CAS No.

17889-26-8

Molecular Formula

C9H17ClSi

Molecular Weight

188.77 g/mol

IUPAC Name

3-chloroprop-1-ynyl(triethyl)silane

InChI

InChI=1S/C9H17ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3

InChI Key

LUSHFGWWGTVFEV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroprop-1-yn-1-yl)(triethyl)silane typically involves the reaction of 3-chloropropyne with triethylsilane in the presence of a catalyst. One common method is as follows:

    Reactants: 3-chloropropyne and triethylsilane.

    Catalyst: A platinum-based catalyst such as Karstedt’s catalyst.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 60-80°C) and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroprop-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.

    Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles.

    Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes to form new carbon-silicon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Addition Reactions: Often require the presence of a Lewis acid catalyst such as boron trifluoride.

    Hydrosilylation: Catalyzed by transition metal complexes, particularly platinum or rhodium complexes.

Major Products

    Substitution Reactions: Yield substituted propynyl derivatives.

    Addition Reactions: Form adducts with the electrophile.

    Hydrosilylation: Produce organosilicon compounds with new Si-C bonds.

Scientific Research Applications

(3-Chloroprop-1-yn-1-yl)(triethyl)silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of (3-Chloroprop-1-yn-1-yl)(triethyl)silane involves its ability to form stable bonds with other molecules through its reactive sites. The silicon atom can form strong Si-C bonds, while the propynyl group can participate in various addition and substitution reactions. These properties make it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Triethylsilane (Et3SiH)

  • Structure : Lacks the chloropropargyl group, featuring only a Si-H bond.
  • Reactivity : Primarily acts as a reducing agent, donating hydrogen for reductions (e.g., deoxygenation of epoxides). The absence of the alkynyl and chlorine groups limits its electrophilic character .
  • Applications : Widely used in pharmaceutical synthesis for selective reductions .

1-(Trimethylsilyl)propyne (Me3Si-C≡CH)

  • Structure: Trimethylsilyl group attached to a terminal alkyne. No chlorine substituent.
  • Reactivity: Functions as an alkynylation reagent. The terminal alkyne undergoes coupling reactions (e.g., Sonogashira), while the trimethylsilyl group enhances stability .
  • Applications : Synthesis of polyalkynes and indenes via palladium-catalyzed cyclization .

Di(alkyn-1-yl)(chloro)silanes (R1C≡C-Si-Cl-C≡CR2)

  • Structure : Two alkynyl groups and one chlorine attached to silicon. Example: Compounds 1–6 in .
  • Reactivity : React with triethylborane (BEt3) to form siloles. The chlorine atom facilitates substitution reactions, while alkynyl groups enable π-bond interactions .
  • Applications : Precursors for silole rings in materials science .

(E)-(4-Chlorobut-3-en-1-yn-1-yl)triphenylsilane (Ph3Si-C≡C-CH2-CH2-Cl)

  • Structure : Triphenylsilyl group with a chlorinated enyne chain.
  • Reactivity : The bulky triphenylsilyl group introduces steric hindrance, slowing reaction kinetics compared to triethyl analogs. The conjugated enyne system may participate in cycloadditions .
  • Applications : Intermediate in conjugated polymer synthesis .

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity Highlights Applications Reference
(3-Chloroprop-1-yn-1-yl)(triethyl)silane C7H13ClSi Triethylsilyl, Cl, propargyl Electrophilic substitution, hydroboration Pharmaceuticals, silole synthesis
Triethylsilane C6H16Si Triethylsilyl, H Hydrogen donation, reduction Reducing agent
1-(Trimethylsilyl)propyne C4H8Si Trimethylsilyl, terminal alkyne Coupling reactions, stabilization Polyalkynes, indenes
Di(alkyn-1-yl)(chloro)silanes Variable Two alkynyl, Cl Silole formation, substitution Materials science
(E)-(4-Chlorobut-3-en-1-yn-1-yl)triphenylsilane C22H19ClSi Triphenylsilyl, Cl, enyne Steric hindrance, cycloadditions Conjugated polymers

Key Findings and Trends

Chlorine’s Role: The chlorine atom in this compound enhances electrophilicity, enabling nucleophilic substitution and participation in hydroboration reactions. This contrasts with non-chlorinated analogs like triethylsilane .

Steric Effects : Triethyl groups offer lower steric hindrance compared to triphenylsilyl derivatives, improving reaction rates in cross-coupling and hydroboration .

Applications: Chlorinated alkynyl silanes are favored in materials science (e.g., siloles), while non-chlorinated variants dominate reductions and alkynylation .

Q & A

Q. What are the common synthetic routes for (3-Chloroprop-1-yn-1-yl)(triethyl)silane, and what methodological considerations ensure reproducibility?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting triethyl(ethynyl)silane with dichloroethylene using PdCl₂(PPh₃)₂ and CuI as catalysts in tetrahydrofuran (THF), yielding ~41% after distillation . Key considerations include:

  • Strict anhydrous conditions to prevent hydrolysis of the silane group.
  • Monitoring reaction progress via TLC or GC-MS to optimize reaction time.
  • Use of diisopropylamine as a base to neutralize HCl byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si) is critical for structural confirmation . For example:

  • ¹H NMR identifies protons on the propargyl chloride moiety (δ ~2.5–3.5 ppm).
  • ²⁹Si NMR distinguishes the triethylsilane environment (δ ~5–15 ppm).
  • FT-IR confirms C≡C (2100–2260 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers optimize catalyst systems for improved yields in the synthesis of this compound?

Catalyst selection significantly impacts yield. PdCl₂(PPh₃)₂ is standard, but alternatives like Pd(OAc)₂ with bulky phosphines (e.g., P(t-Bu)₃) may enhance stability and reduce side reactions . Methodological steps include:

  • Screening ligand steric/electronic properties to balance reactivity and selectivity.
  • Evaluating copper(I) iodide as a co-catalyst to facilitate oxidative addition.
  • Testing solvent polarity (e.g., THF vs. DMF) to modulate reaction kinetics.

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from variations in:

  • Catalyst loading : Higher Pd concentrations (0.1–0.2 equiv.) may improve turnover but risk side-product formation .
  • Temperature : Reactions at 60–80°C favor faster kinetics but may degrade heat-sensitive intermediates.
  • Workup protocols : Distillation under reduced pressure (e.g., 12 mmHg) vs. column chromatography affects purity and recovery .

Q. How can experimental design principles (e.g., factorial design) be applied to study the reactivity of this compound with organometallic reagents?

A factorial design approach can systematically evaluate variables like:

  • Silane concentration (strongest effect) and reagent stoichiometry .
  • Hydrolysis time (e.g., 30–120 min) and solvent polarity.
  • Response surfaces (e.g., contact angle measurements) quantify interactions between variables, with R² > 0.8 indicating model reliability .

Q. What role does this compound play in alkyne metathesis or conjugated polyyne synthesis?

The compound serves as a chlorinated alkyne precursor in metathesis reactions. For example:

  • It participates in Pd-mediated couplings to form conjugated triynes, critical for materials science .
  • The triethylsilane group enhances solubility in nonpolar solvents, facilitating purification of metathesis products.

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